molecular formula C18H18Cl3NO3 B5571604 3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate

3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B5571604
M. Wt: 402.7 g/mol
InChI Key: BXSQLUIEEBKEIP-UHFFFAOYSA-N
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Description

3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, the introduction of the phenylcarbamoyl group, and the addition of the trichlorobutene moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe to investigate biological pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with phenylcarbamoyl groups or trichlorobutene moieties. Examples include:

Uniqueness

What sets 3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate apart is its combination of functional groups, which provides unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3,4,4-trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3NO3/c1-11(15(19)16(20)21)25-18(24)14-10-6-5-9-13(14)17(23)22-12-7-3-2-4-8-12/h2-8,11,13-14H,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSQLUIEEBKEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(Cl)Cl)Cl)OC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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